Cas no 425627-03-8 (N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine)

N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine Chemical and Physical Properties
Names and Identifiers
-
- N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine
- [Benzenesulfonyl-(3-methoxy-phenyl)-amino]-acetic acid
- MLS000061943
- CBMicro_025637
- CBKinase1_013416
- CBKinase1_001016
- Oprea1_538692
- Oprea1_003368
- HMS2346M10
- STL199871
- BBL019305
- ST075555
- BAS 03148119
- SMR000070804
- T9318
- glycine, N-(3-methoxyphenyl)-N-(phenylsulfonyl)-
- N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine
-
- Inchi: 1S/C15H15NO5S/c1-21-13-7-5-6-12(10-13)16(11-15(17)18)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18)
- InChI Key: NKMFTDDYOPMJGL-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(N(CC(=O)O)C1C=CC=C(C=1)OC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 467
- Topological Polar Surface Area: 92.3
N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ09762-10g |
N-(3-Methoxyphenyl)-n-(phenylsulfonyl)glycine |
425627-03-8 | >95% | 10g |
$884.00 | 2024-04-20 | |
TRC | N138540-1000mg |
N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine |
425627-03-8 | 1g |
$ 390.00 | 2022-06-02 | ||
TRC | N138540-500mg |
N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine |
425627-03-8 | 500mg |
$ 235.00 | 2022-06-02 | ||
TRC | N138540-2000mg |
N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine |
425627-03-8 | 2g |
$ 615.00 | 2022-06-02 | ||
A2B Chem LLC | AJ09762-5g |
N-(3-Methoxyphenyl)-n-(phenylsulfonyl)glycine |
425627-03-8 | >95% | 5g |
$620.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390755-5g |
N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine |
425627-03-8 | 95% | 5g |
¥6149.00 | 2024-05-14 | |
A2B Chem LLC | AJ09762-1g |
N-(3-Methoxyphenyl)-n-(phenylsulfonyl)glycine |
425627-03-8 | 95% | 1g |
$359.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390755-1g |
N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine |
425627-03-8 | 95% | 1g |
¥2002.00 | 2024-05-14 |
N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine Related Literature
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
Additional information on N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine
Introduction to N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine (CAS No. 425627-03-8)
N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine, a compound with the chemical identifier CAS No. 425627-03-8, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both a 3-methoxyphenyl group and a phenylsulfonyl group makes it a versatile intermediate for synthesizing more complex molecules, particularly in the realm of medicinal chemistry.
The< strong>N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine structure combines the electron-donating effect of the methoxy group with the electron-withdrawing influence of the sulfonyl group, creating a balance that can be exploited in various chemical reactions. This balance is particularly useful in designing molecules that require specific electronic properties for optimal biological activity. The compound's ability to act as a building block for more intricate structures has made it a subject of interest in academic and industrial research.
In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The< strong>N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine molecule, with its unique functional groups, has shown promise in this regard. Researchers have been exploring its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases. The< strong>3-methoxyphenyl moiety, in particular, has been found to enhance binding affinity to certain protein targets, making it an attractive feature for drug design.
The< strong>phenylsulfonyl group in N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine also contributes to its pharmacological significance. Sulfonyl groups are well-known for their ability to modulate enzyme activity, and they have been incorporated into numerous drugs with therapeutic effects ranging from diabetes management to cancer treatment. The combination of these two functional groups in a single molecule suggests that N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine could exhibit multiple biological activities simultaneously, making it a valuable candidate for further investigation.
Recent studies have begun to unravel the mechanistic aspects of how N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine interacts with biological targets. Using advanced spectroscopic techniques and computational methods, scientists have been able to map out its binding interactions at an atomic level. These studies have revealed that the< strong>3-methoxyphenyl group plays a critical role in stabilizing the compound's binding to its target proteins through hydrophobic interactions, while the< strong>phenylsulfonyl group contributes through hydrogen bonding and electrostatic interactions.
The pharmacokinetic properties of N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine are also under scrutiny. Researchers are interested in understanding how quickly the compound is absorbed, distributed, metabolized, and excreted by the body. These parameters are crucial for determining its potential as a drug candidate, as they can influence dosing regimens and overall therapeutic efficacy. Preliminary studies suggest that the compound exhibits moderate solubility in water and lipids, which could be advantageous for oral administration.
In addition to its potential as a drug intermediate, N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine has shown promise in material science applications. Its unique structural features make it a candidate for developing new polymers and coatings with enhanced durability and functionality. The presence of both aromatic rings and polar functional groups allows for versatile chemical modifications, enabling researchers to tailor the material properties to specific needs.
The synthesis of N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine is another area of active research. Chemists have developed several synthetic routes that optimize yield and purity while minimizing side reactions. These synthetic strategies often involve multi-step processes that require careful control of reaction conditions to ensure high-quality intermediates. Advances in catalytic methods have also made it possible to produce this compound more efficiently and sustainably.
The future prospects for N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine are promising, with ongoing research expected to uncover new applications and improve existing ones. As our understanding of biological systems continues to grow, so does the demand for sophisticated molecular tools like this compound. Whether used as an intermediate in drug development or as a starting point for material innovation, N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine is poised to play an important role in scientific advancement.
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